molecular formula C12H14ClNO3S B1351414 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 331256-61-2

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No.: B1351414
CAS No.: 331256-61-2
M. Wt: 287.76 g/mol
InChI Key: FSBPUFKDRBPFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-oxopyrrolidine under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Chemical Reactions Analysis

Scientific Research Applications

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .

Comparison with Similar Compounds

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific structure, which includes both a dimethylbenzene ring and a pyrrolidinone group, making it suitable for specialized applications in research .

Properties

IUPAC Name

2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)9(2)12(8)14-7-3-4-11(14)15/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBPUFKDRBPFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182289
Record name 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331256-61-2
Record name 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331256-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.